2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H12ClN5O and its molecular weight is 289.72. The purity is usually 95%.
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Preparation Methods
Synthetic Routes
The synthesis typically begins with the preparation of the core pyrazole structure via cyclization reactions involving hydrazine and appropriate diketones.
Subsequent steps involve introducing the cyanoethyl group, followed by chlorination and carboxamide formation through condensation reactions.
These steps often require controlled conditions such as specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
In large-scale production, the synthesis might involve continuous flow techniques, allowing for more precise control over reaction conditions.
Batch processing remains common for specialty applications, ensuring high purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound is known to undergo various reactions including oxidation, reduction, and nucleophilic substitution.
Reduction reactions may involve metal catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation.
Oxidation can be achieved using agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Typical reagents include anhydrous solvents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and organic solvents like ethanol or dichloromethane.
Conditions are meticulously controlled to avoid by-products and degradation.
Major Products
Reaction products depend on the conditions used, with possibilities ranging from halogenated derivatives to amine-substituted variants.
Scientific Research Applications
Chemistry
As a synthetic intermediate, it facilitates the creation of more complex molecules in organic synthesis.
Biology
It may exhibit biological activity, making it a candidate for drug development studies, particularly as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Industry
The compound finds uses in material science, including the development of advanced polymers or coatings due to its stability and reactivity.
Mechanism of Action
Effects
The molecular structure allows it to interact with specific biological targets, influencing biochemical pathways.
Molecular Targets and Pathways
Targets can include proteins or enzymes, where it can modulate activity either by inhibition or activation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Comparing with pyrazole derivatives like 3-methyl-1-phenylpyrazole-5-carboxamide or 1H-pyrazole-4-carboxamide reveals differences in reactivity and biological activity.
This compound's unique chloro and cyanoethyl groups confer distinct properties, setting it apart in terms of versatility and applicability.
Properties
IUPAC Name |
2-chloro-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-9-7-12(19(18-9)6-2-4-15)17-13(20)10-3-5-16-11(14)8-10/h3,5,7-8H,2,6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISXXBNFVBSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.